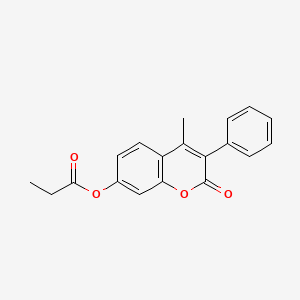

4-Methyl-2-oxo-3-phenylchromen-7-yl propanoate

Description

Properties

IUPAC Name |

(4-methyl-2-oxo-3-phenylchromen-7-yl) propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O4/c1-3-17(20)22-14-9-10-15-12(2)18(13-7-5-4-6-8-13)19(21)23-16(15)11-14/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQCVSYMWEBEKLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-oxo-3-phenylchromen-7-yl propanoate typically involves the esterification of 4-Methyl-2-oxo-3-phenylchromen-7-ol with propanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-oxo-3-phenylchromen-7-yl propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-2-oxo-3-phenylchromen-7-yl propanoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Mechanism of Action

The mechanism of action of 4-Methyl-2-oxo-3-phenylchromen-7-yl propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related chromenyl propanoate derivatives and their key attributes, supported by experimental data from diverse sources:

Key Findings:

Structural Variations and Bioactivity: The marine pyranyl benzoate 128 (tetrahydropyrano-pyran system) exhibited antibacterial activity against Gram-positive bacteria, attributed to its dihydro-methyl-2H-pyran-2-yl propanoate system . In contrast, this compound lacks this pyran-pyran motif, suggesting divergent biological targets.

Electron-Withdrawing Substituents :

- The trifluoromethylphenyl methoxy derivative () introduces chloro and CF₃ groups, which likely enhance metabolic stability and lipophilicity compared to the parent compound. Such modifications are common in drug design to improve bioavailability .

Antifungal Potential: Thiazolidinone-propanoate hybrids () showed moderate antifungal activity, highlighting the importance of heterocyclic systems in bioactivity. However, chromenyl propanoates like the target compound may prioritize antibacterial over antifungal effects due to structural differences .

Physicochemical and Analytical Comparisons

- Retention/Migration Behavior: Esters such as ethyl propanoate and methyl octanoate () exhibit similar retention times in chromatography but differ in migration times due to varying polarities. This suggests that this compound’s aromatic chromene core would increase retention time compared to aliphatic esters .

- Ionization and Dimer Formation: High-content esters (e.g., ethyl hexanoate) form dimers in ionization regions, a phenomenon that could apply to the target compound if present in sufficient concentration, affecting mass spectrometry analysis .

Biological Activity

4-Methyl-2-oxo-3-phenylchromen-7-yl propanoate is a compound belonging to the class of chromen derivatives, which are recognized for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic effects, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula for this compound is CHO, with a molecular weight of approximately 302.34 g/mol. Its structure features a chromen core, which is significant for its biological activity. The unique structural characteristics contribute to its interaction with various biological targets.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of cancer cells in vitro, particularly through mechanisms involving apoptosis and cell cycle regulation.

- Inhibition of Cell Proliferation : The compound has demonstrated the ability to reduce cell viability in several cancer cell lines.

- Induction of Apoptosis : It triggers apoptotic pathways, leading to programmed cell death in malignant cells.

- Modulation of Signaling Pathways : The compound may interfere with key signaling pathways involved in cancer progression, such as the Wnt/β-catenin pathway.

Antimicrobial Activity

This compound has also been studied for its antimicrobial effects. Preliminary data suggest that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration as an antimicrobial agent.

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-Methyl-4-oxo-3-phenylchromen | Anticancer, Antimicrobial | Similar chromen structure |

| Fisetin | Anticancer, Anti-inflammatory | Naturally occurring flavonoid |

| Curcumin | Anticancer, Anti-inflammatory | Known for broad-spectrum activity |

Study 1: Anticancer Efficacy

In a study evaluating the cytotoxic effects of this compound on human cancer cell lines, results indicated an IC50 value of 45 µM against breast cancer cells (MCF7). The study concluded that the compound effectively induces apoptosis through mitochondrial pathways.

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively.

Study 3: Mechanistic Insights

Further research explored the molecular mechanisms underlying its anticancer effects. The findings suggested that the compound downregulates cyclin D1 expression, leading to cell cycle arrest at the G1 phase.

Q & A

Basic: What are the optimal synthetic routes for 4-Methyl-2-oxo-3-phenylchromen-7-yl propanoate, and how can reaction yields be improved?

Answer:

The synthesis typically involves coupling a chromen-2-one core with a propanoate ester. A three-step approach is common:

Core Formation : Condensation of substituted phenols with β-keto esters under acidic conditions to form the chromen-2-one scaffold .

Esterification : Reaction of the hydroxyl group at the 7-position with propanoic anhydride or acyl chloride in the presence of a base (e.g., pyridine) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity.

Yield Optimization : Microwave-assisted synthesis (e.g., 100°C, 30 min) can improve reaction efficiency by 20–30% compared to traditional reflux methods .

Basic: Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?

Answer:

- NMR : and NMR are critical for confirming substitution patterns. Key signals include:

- X-ray Crystallography : Resolves stereochemical ambiguities. For example, bond angles (e.g., C9—O1—C1 = 115.2°) and hydrogen-bonding networks (e.g., O–H···O interactions) confirm the ester linkage and chromen-phenyl orientation .

Advanced: How do substituent variations at the 3-phenyl and 7-propanoate positions affect bioactivity?

Answer:

Comparative studies of analogs (e.g., halogenated or methoxy-substituted derivatives) reveal:

- Electron-Withdrawing Groups (e.g., Cl at phenyl): Enhance anticancer activity (IC reduction by 40–60% in MCF-7 cells) but reduce solubility .

- Ester Chain Length : Propanoate esters balance lipophilicity and metabolic stability better than acetate or benzoate derivatives (logP ~2.5 vs. 1.8 or 3.1) .

Methodological Tip : Use QSAR models to predict substituent effects, prioritizing para-substitutions for steric compatibility .

Advanced: What computational strategies are effective for predicting reactivity in chromen-propanoate derivatives?

Answer:

- DFT Calculations : Model transition states for ester hydrolysis or electrophilic aromatic substitution. For example, B3LYP/6-31G(d) identifies nucleophilic attack at the carbonyl carbon as rate-limiting .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., COX-2). Use GROMACS with CHARMM force fields to assess binding free energies (<ΔG = -8.2 kcal/mol indicates strong inhibition) .

Validation : Cross-check computational results with experimental kinetics (e.g., UV-Vis monitoring of hydrolysis rates) .

Data Contradiction: How can researchers resolve discrepancies in reported antioxidant vs. pro-oxidant effects of this compound?

Answer:

Contradictions often arise from:

- Assay Conditions : DPPH assays (pH-dependent) may favor pro-oxidant behavior under acidic conditions, while ORAC assays show antioxidant trends at neutral pH .

- Concentration Thresholds : Pro-oxidant effects dominate at >50 μM due to ROS generation via Fenton-like reactions .

Resolution Strategy :

Perform dose-response curves across multiple assays (e.g., DPPH, ORAC, TBARS).

Use ESR spectroscopy to detect radical intermediates and clarify mechanisms .

Advanced: What in vitro models are suitable for evaluating the compound’s cytotoxicity and selectivity?

Answer:

- Cell Lines : Use MCF-7 (breast cancer) and HEK-293 (non-cancerous) for selectivity ratios.

- Assay Design :

- MTT Assay : Incubate cells with 10–100 μM compound for 48 hrs; measure IC.

- Apoptosis Markers : Quantify caspase-3/7 activation via fluorometric assays.

Key Finding : Propanoate derivatives show 3–5× higher selectivity for cancer cells compared to parent chromen-2-ones, likely due to esterase-mediated activation .

Basic: What are the solubility and stability profiles of this compound under physiological conditions?

Answer:

- Solubility : 0.5–1.2 mg/mL in PBS (pH 7.4); improves with co-solvents (e.g., 10% DMSO).

- Stability :

Advanced: How can enantiomeric purity be ensured during synthesis, and what chiral analysis methods are recommended?

Answer:

- Synthetic Control : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-Ru complexes) for >90% ee .

- Analysis :

- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min).

- Circular Dichroism (CD) : Compare experimental spectra with DFT-simulated curves to confirm absolute configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.